molecular formula C25H23ClN2 B10925734 4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10925734
M. Wt: 386.9 g/mol
InChI Key: HKJSWOKEBIZGGE-UHFFFAOYSA-N
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Description

4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of chloro and methyl substituents on the phenyl rings attached to the pyrazole core.

Preparation Methods

The synthesis of 4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methyl positions, leading to the formation of various substituted pyrazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-phenyl-3,5-dimethylpyrazole: Lacks the chloro substituent, leading to different chemical and biological properties.

    4-chloro-3,5-diphenylpyrazole:

Properties

Molecular Formula

C25H23ClN2

Molecular Weight

386.9 g/mol

IUPAC Name

4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C25H23ClN2/c1-16-7-5-9-20(13-16)24-23(26)25(21-10-6-8-17(2)14-21)28(27-24)22-12-11-18(3)19(4)15-22/h5-15H,1-4H3

InChI Key

HKJSWOKEBIZGGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC(=C(C=C3)C)C)C4=CC=CC(=C4)C)Cl

Origin of Product

United States

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